molecular formula C9H7BrN2O B066405 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 160377-58-2

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B066405
CAS No.: 160377-58-2
M. Wt: 239.07 g/mol
InChI Key: CAJCGTZYHFBZAW-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a bromophenyl group attached to an oxadiazole ring. The presence of the bromine atom and the oxadiazole ring imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzohydrazide with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as the concentration of reactants and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The exact pathways and molecular targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Uniqueness: 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole is unique due to its specific combination of the bromophenyl group and the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring specific reactivity and stability .

Biological Activity

5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound this compound features a brominated phenyl group and a methyl substituent on the oxadiazole ring. Its structural formula can be represented as follows:

C9H8BrN2O\text{C}_9\text{H}_8\text{Br}\text{N}_2\text{O}

This structure is significant as the presence of halogens and methyl groups can influence its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The IC50 values for these compounds often range from 5 to 30 µM, indicating potent activity .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, one study reported that certain oxadiazole derivatives induced apoptosis in HeLa cells by increasing annexin V-positive cells .

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities:

5-Lipoxygenase Inhibition

  • A study reported that various oxadiazoles exhibited significant inhibition of the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes. The IC50 values for related compounds ranged from 18.78 µg/ml to over 100 µg/ml. Compounds with bromine substitutions demonstrated enhanced inhibitory activity .
CompoundIC50 (µg/ml)Remarks
4bf18.78Highest potency in the study
4ag20.48Effective against 5-LOX
4bb20.86Moderate inhibition

Other Biological Activities

Beyond anticancer properties and enzyme inhibition, oxadiazoles have been investigated for various other biological activities:

  • Antimicrobial Activity :
    • Oxadiazole derivatives have shown antibacterial and antifungal properties. For instance, certain compounds have been effective against pathogens like Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential of oxadiazoles is attributed to their ability to inhibit pro-inflammatory mediators such as cytokines and leukotrienes .

Structure-Activity Relationship (SAR)

The biological activities of oxadiazoles are closely linked to their chemical structure. Key factors influencing their activity include:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing groups like bromine enhances the biological activity.
  • Positioning of Methyl Groups : Methyl substitution at specific positions on the oxadiazole ring can modulate potency against cancer cells and enzymes .

Properties

IUPAC Name

5-(3-bromophenyl)-3-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJCGTZYHFBZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599340
Record name 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160377-58-2
Record name 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160377-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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